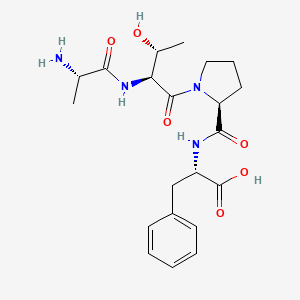
H-Ala-Thr-Pro-Phe-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Ala-Thr-Pro-Phe-OH is a tetrapeptide composed of four amino acids: alanine, threonine, proline, and phenylalanine Peptides like this compound are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Thr-Pro-Phe-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for assembling peptides. In SPPS, the peptide chain is built step-by-step on a solid support, usually a resin. The process involves the following steps:
Attachment of the first amino acid: The C-terminal amino acid (phenylalanine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the amine group.
Coupling: The next amino acid (proline) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for threonine and alanine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated SPPS systems, which allow for high-throughput synthesis and scalability. Advances in green chemistry have led to the development of more environmentally friendly methods, such as solvent substitution and recycling, to reduce the environmental footprint of peptide synthesis .
化学反応の分析
Types of Reactions
H-Ala-Thr-Pro-Phe-OH can undergo various chemical reactions, including:
Oxidation: The threonine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can modify the peptide’s functional groups.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Coupling reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (1-hydroxybenzotriazole).
Major Products
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of threonine can result in the formation of a hydroxylated peptide, while substitution reactions can yield peptide analogs with altered biological activity.
科学的研究の応用
H-Ala-Thr-Pro-Phe-OH has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, such as drug delivery systems and peptide-based drugs.
作用機序
The mechanism of action of H-Ala-Thr-Pro-Phe-OH involves its interaction with specific molecular targets and pathways. Peptides like this one can bind to receptors on cell surfaces, triggering signaling cascades that result in various biological effects. The specific molecular targets and pathways depend on the peptide’s sequence and structure, which determine its binding affinity and specificity .
類似化合物との比較
Similar Compounds
H-Ala-Phe-Pro-OH: A similar tetrapeptide with alanine, phenylalanine, and proline, but lacking threonine.
H-Phe-Pro-Trp-Phe-NH2: Another tetrapeptide with phenylalanine and proline, but with tryptophan instead of alanine and threonine.
Uniqueness
H-Ala-Thr-Pro-Phe-OH is unique due to its specific sequence, which imparts distinct chemical and biological properties. The presence of threonine introduces a hydroxyl group, which can participate in hydrogen bonding and other interactions, potentially enhancing the peptide’s stability and activity in biological systems .
特性
CAS番号 |
402594-16-5 |
|---|---|
分子式 |
C21H30N4O6 |
分子量 |
434.5 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C21H30N4O6/c1-12(22)18(27)24-17(13(2)26)20(29)25-10-6-9-16(25)19(28)23-15(21(30)31)11-14-7-4-3-5-8-14/h3-5,7-8,12-13,15-17,26H,6,9-11,22H2,1-2H3,(H,23,28)(H,24,27)(H,30,31)/t12-,13+,15-,16-,17-/m0/s1 |
InChIキー |
GPMLSZBRLSIYGT-KUHBDSFDSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](C)N)O |
正規SMILES |
CC(C(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(C)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


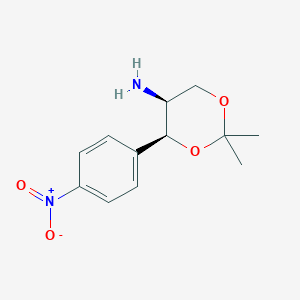
![N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14250765.png)
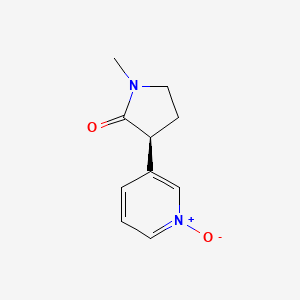
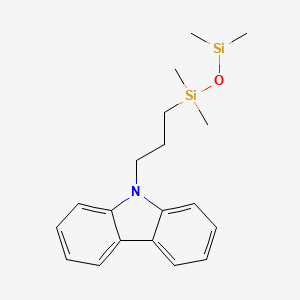
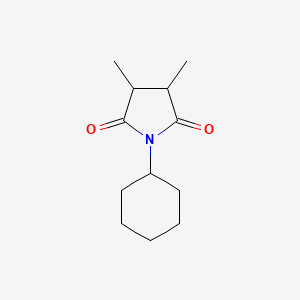
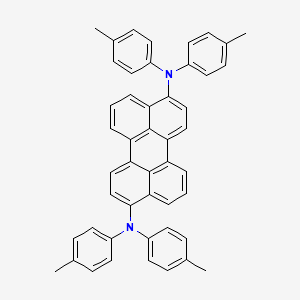
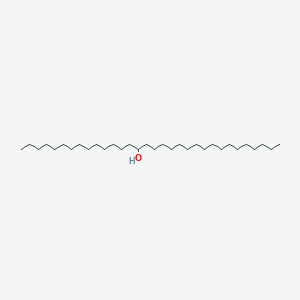
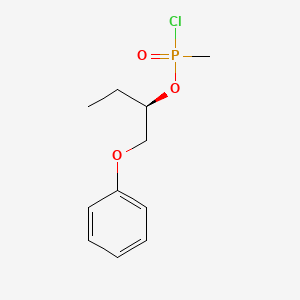
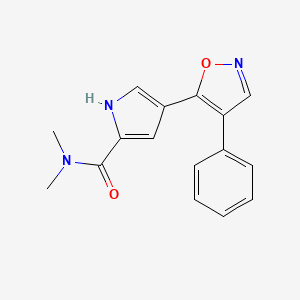
![[(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B14250802.png)
![(1S,2S,5S)-2,6,6-Trimethyl-3-oxobicyclo[3.1.1]heptan-2-yl nitrate](/img/structure/B14250812.png)
![Methyl 2-[2-(benzenesulfonyl)ethenyl]benzoate](/img/structure/B14250818.png)
![Butanamide, N-(phenylmethoxy)-3-[(phenylmethoxy)amino]-, (3S)-](/img/structure/B14250825.png)
![6-[1-(1,3-Benzothiazol-2-yl)-5-methyl-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14250834.png)
